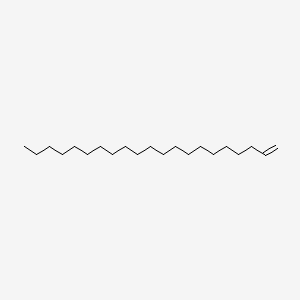

1-Heneicosene

Description

Properties

CAS No. |

27400-79-9 |

|---|---|

Molecular Formula |

C21H42 |

Molecular Weight |

294.6 g/mol |

IUPAC Name |

henicos-1-ene |

InChI |

InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3H,1,4-21H2,2H3 |

InChI Key |

JTOGFHAZQVDOAO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC=C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Heneicosene and Its Analogs

Industrial and Large-Scale Production Routes of Terminal Alkenes

The industrial synthesis of 1-heneicosene is intrinsically linked to the broader production of linear alpha-olefins (LAOs). These processes are designed for high-volume output and are critical for meeting the demand for these versatile chemical intermediates.

Oligomerization Processes for Alpha-Olefins

The primary industrial method for producing linear alpha-olefins is the oligomerization of ethylene (B1197577). ijeast.comontosight.ai This process involves the catalyzed, step-wise addition of ethylene monomers to form a range of short-chain olefins, typically from C4 to C20 and beyond. ijeast.com Unlike polymerization, which aims for very long polymer chains, oligomerization is controlled to produce a specific distribution of shorter-chain products. ijeast.com

Several commercial processes are employed for LAO production, including the Shell Higher Olefin Process (SHOP), the Idemitsu Ethylene Oligomerization Process, and processes developed by companies like CPChem and Sasol. ijeast.comwikipedia.org The SHOP process, commercialized in 1977, utilizes a nickel-phosphine complex catalyst to oligomerize ethylene into a mixture of even-numbered α-olefins. wikipedia.org The reaction is typically conducted at temperatures of 80 to 120 °C and pressures of 70 to 140 bar. wikipedia.org The resulting mixture of olefins can then be separated into different fractions based on their chain length. wikipedia.org

The Idemitsu process employs a zirconium-based catalyst system and is reported to produce fewer branched and internal olefins. ijeast.com Other processes may use different catalyst systems and reaction conditions, leading to variations in the product distribution and the linearity of the alpha-olefins. ijeast.com

Table 1: Comparison of Industrial Alpha-Olefin Production Processes

| Process Name | Catalyst Type | Key Features |

| Shell Higher Olefin Process (SHOP) | Nickel-phosphine complex | Produces a distribution of even-numbered alpha-olefins. wikipedia.org |

| Idemitsu Ethylene Oligomerization Process | Zirconium-based | Reported to yield fewer branched and internal olefins. ijeast.com |

| CPChem Process | - | Results in a higher alpha-olefin content in C12+ fractions compared to some other processes. ijeast.com |

| Sasol Process | - | Recovers C5 and C6 alpha-olefins from synthetic fuel production streams. ijeast.com |

Selectivity Control in Industrial Heneicosene Synthesis

Achieving high selectivity for a specific alpha-olefin like this compound in an industrial setting is a significant challenge. The oligomerization of ethylene naturally produces a broad distribution of alpha-olefins with varying chain lengths. ijeast.com The distribution of these products often follows a Schulz-Flory distribution. mdpi.com

To enhance the yield of desired fractions, such as those containing C21 chains, industrial processes incorporate additional steps. The SHOP process, for instance, includes isomerization and metathesis steps to convert less commercially valuable olefin fractions into the desired range. wikipedia.org Isomerization, using a catalyst like alkaline alumina (B75360), converts terminal double bonds to internal ones. wikipedia.org Subsequently, olefin metathesis, often with a rhenium(VII) oxide on alumina catalyst, can break and reform these internal olefins, including in the presence of excess ethylene (ethenolysis), to produce a mixture of odd and even-numbered α-olefins of the desired molecular weight. wikipedia.org

Control over catalyst structure and reaction conditions also plays a crucial role in influencing the product distribution. For example, in some processes, modifying the ligand structure of the catalyst can help control the product distribution. mdpi.com The choice of catalyst can also affect the linearity of the alpha-olefins produced, with some processes yielding higher branching than others. ijeast.com

Laboratory-Scale Synthesis and Refinement Techniques

In a laboratory setting, the synthesis of this compound and its isomers can be approached with a higher degree of precision and control, allowing for the creation of specific isomers and the exploration of novel synthetic routes.

Stereoselective Synthesis of Heneicosene Isomers

The synthesis of specific stereoisomers of heneicosene, particularly those with defined (Z) or (E) configurations or chiral centers, is a key focus of laboratory research. These stereoselective syntheses are often crucial for producing compounds with specific biological activities, such as insect pheromones. researchgate.netoup.com

One notable example is the synthesis of (Z)-6-heneicosen-11-one, a sex pheromone of the Douglas-fir tussock moth. researchgate.net Various synthetic strategies have been developed to achieve the desired Z-configuration of the double bond. These often involve multi-step sequences that utilize stereoselective reactions. researchgate.net For instance, the synthesis of both enantiomers of (Z)-cis-9,10-epoxy-6-heneicosene has been achieved using the Sharpless asymmetric epoxidation as a key step to introduce chirality. oup.com

Another approach involves the stereoselective reduction of alkynes. The use of Lindlar's catalyst for the hydrogenation of an alkyne precursor can yield the corresponding cis-alkene with high stereoselectivity. google.com The stereochemistries of the resulting products can be confirmed by analytical techniques such as gas chromatography of the corresponding epoxides. researchgate.net

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound and its derivatives from simpler, readily available starting materials. libretexts.orgyoutube.com These synthetic routes often involve a sequence of reactions that build up the carbon skeleton and introduce the required functional groups. libretexts.org

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org A general synthesis of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. youtube.com

In the context of synthesizing heneicosene analogs, Grignard reagents can be used to couple different carbon fragments. For example, a multi-step synthesis of (Z)-6-heneicosene-11-one involves the reaction of an alkyl bromide with magnesium to form a Grignard reagent. bartleby.comchegg.com This Grignard reagent then acts as a nucleophile, adding to an aldehyde to form a secondary alcohol. bartleby.comchegg.com Subsequent oxidation of the alcohol yields the target ketone. chegg.com

The general scheme for a Grignard reaction with a carbonyl compound involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com This is typically followed by an aqueous acidic workup to protonate the resulting alkoxide and yield the alcohol. wikipedia.org

Table 2: Key Reactions in a Multi-Step Synthesis Involving a Grignard Reagent

| Step | Reactants | Product | Reaction Type |

| 1 | Alkyl bromide, Magnesium | Grignard reagent | Grignard reagent formation bartleby.comchegg.com |

| 2 | Grignard reagent, Aldehyde | Secondary alcohol | Nucleophilic addition bartleby.comchegg.com |

| 3 | Secondary alcohol, Oxidizing agent (e.g., chromic acid) | Ketone | Oxidation chegg.com |

Wittig Reaction and Olefination Strategies

The Wittig reaction stands as a cornerstone in organic synthesis for the creation of alkenes with a high degree of control over the location of the carbon-carbon double bond. libretexts.org This method is particularly powerful for constructing larger molecules from smaller, more accessible fragments. libretexts.org The reaction involves the coupling of a carbonyl compound (an aldehyde or a ketone) with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt. libretexts.orglibretexts.org The formation of a very strong phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct drives the reaction to completion, making it an essentially irreversible process. libretexts.org

For the synthesis of long-chain alkenes like heneicosene, the Wittig reaction provides a reliable route, though it often produces a mixture of cis and trans geometrical isomers, which can be challenging to separate. google.com The specific geometry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions. The retrosynthetic analysis of a target alkene reveals the possible combinations of carbonyl and ylide precursors. youtube.com For instance, the synthesis of an isomer like 9-heneicosene could theoretically start from nonanal (B32974) and a C12-ylide or from dodecanal (B139956) and a C9-ylide. The preferred pathway often involves using a primary alkyl halide to synthesize the necessary phosphonium salt, as triphenylphosphine is generally not a sufficiently strong nucleophile to react efficiently with more sterically hindered secondary halides. youtube.com

One notable application is in the synthesis of insect pheromones, where specific isomers are crucial for biological activity. For example, cis-9-heneicosene, which acts as a synergist for the housefly sex attractant cis-9-tricosene, can be produced from oleic and valeric acids via an electrolytic process, but the Wittig reaction represents a more direct olefination strategy for creating such internal alkenes. google.com

Table 1: Potential Wittig Reaction Routes for this compound Synthesis

| Target Alkene | Carbonyl Compound | Phosphonium Ylide Precursor |

| This compound | Formaldehyde | (Eicosyl)triphenylphosphonium bromide |

| This compound | 20-Oxohenicosanal | Methyltriphenylphosphonium bromide |

This table illustrates the two primary disconnection approaches for synthesizing the terminal alkene this compound via the Wittig reaction.

Organoborane Mediated Syntheses for Specific Isomers

Organoborane chemistry offers a powerful method for the synthesis of specific alkene isomers, particularly terminal alkenes like this compound, through a process known as hydroboration-isomerization. uantwerpen.be This strategy allows for the migration of a carbon-carbon double bond from an internal position in an alkyl chain to the thermodynamically less stable, but synthetically valuable, terminal position. uantwerpen.be The driving force for this migration is the use of bulky dialkylborane reagents, which sterically favor placement of the boron atom at the least hindered end of the chain. Subsequent elimination releases the terminal alkene.

In a study involving the isomerization of various long-chain alkenes, 9-heneicosene was subjected to hydroboration-isomerization conditions. uantwerpen.be While its conversion was lower compared to shorter chain alkenes like 4-octene, the process demonstrated the feasibility of shifting the double bond. The reaction is an equilibrium process that results in a mixture of products, including the desired terminal alkene and various secondary alcohols if oxidation is performed after hydroboration. uantwerpen.be

Table 2: Product Composition from Hydroboration-Isomerization of 9-Heneicosene

| Solvent | Conversion of 9-Heneicosene | Primary Alcohol (from this compound) |

| Isododecane | Significantly lower than other alkenes | 10% |

Data sourced from a study on the hydroboration-isomerization of long-chain functionalized olefins. uantwerpen.be The percentage of primary alcohol reflects the amount of terminal alkene (this compound) formed prior to the oxidative workup.

Preparation of Heneicosene Derivatives for Functionalization Studies

The carbon-carbon double bond in this compound is a versatile functional handle that allows for the preparation of a wide array of derivatives. These derivatives are crucial for functionalization studies, where the long alkyl chain is modified to tailor the molecule's physical, chemical, or biological properties. The reactivity of the alkene enables the introduction of numerous other functional groups, making it a valuable starting material for creating complex molecules and advanced materials. solubilityofthings.comcam.ac.uk

Strategies for Functional Group Incorporation

The high electron density of the double bond makes this compound susceptible to various addition reactions. solubilityofthings.com These reactions provide straightforward pathways for incorporating new functional groups across the C1 and C2 positions.

Key strategies include:

Addition Reactions : These are the most common reactions for alkenes. solubilityofthings.com

Hydrogenation : The addition of hydrogen (H₂) across the double bond, typically with a metal catalyst (e.g., Pd, Pt, Ni), converts this compound into heneicosane (B133394).

Halogenation and Hydrohalogenation : The addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) yields halogenated alkanes.

Hydration : The addition of water, usually under acidic conditions (Markovnikov addition) or via hydroboration-oxidation (anti-Markovnikov addition), produces alcohols. For this compound, hydroboration-oxidation yields the primary alcohol, 1-heneicosanol.

Oxidation : Alkenes can be oxidized to form epoxides (oxiranes) using peroxy acids. These epoxides are valuable intermediates themselves, as the strained ring can be opened by various nucleophiles. google.com Dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) can form 1,2-heneicosanediol.

Difunctionalization : More advanced methods allow for the introduction of two different functional groups in a single step. sioc-journal.cn For example, directing-group-free, nickel-catalyzed dicarbofunctionalization can add two different carbon-based groups across the double bond of unactivated alkenes. nus.edu.sg

Pheromone Synthesis : Functionalized heneicosene derivatives are found in nature. For instance, (7E,9E)-henicosa-7,9-diene-6,11-dione, a sex pheromone, was synthesized via a Ru-catalyzed direct oxidative coupling reaction, demonstrating a method to create complex, functionalized diene systems. researchgate.net

Table 3: Common Functionalization Reactions of this compound

| Reaction Type | Reagents | Product Functional Group |

| Hydrogenation | H₂, Pd/C | Alkane |

| Hydrobromination | HBr | Bromoalkane |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn, H₂O | Aldehyde |

Asymmetric Synthesis of Chiral Heneicosene Derivatives

The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in pharmaceutical and materials science, as different enantiomers can have vastly different biological activities and properties. nih.gov Enantioselective synthesis, or asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. mdpi.com While this compound itself is not chiral, reactions at its double bond can create one or two stereocenters, leading to chiral derivatives.

The development of asymmetric catalysis has provided powerful tools to achieve high enantioselectivity. mdpi.com These methods can be applied to the heneicosene backbone to generate chiral derivatives with high optical purity.

Key strategies applicable to this compound include:

Asymmetric Epoxidation : The Sharpless asymmetric epoxidation is a well-known method for converting allylic alcohols into chiral epoxides. While not directly applicable to this compound, related methods using chiral catalysts can epoxidize simple alkenes with moderate to high enantioselectivity.

Asymmetric Dihydroxylation : The Sharpless asymmetric dihydroxylation (AD) allows for the conversion of alkenes into chiral vicinal diols using osmium tetroxide in the presence of a chiral quinine-based ligand. Applying this to this compound would yield chiral 1,2-heneicosanediol.

Asymmetric Hydrogenation : Using chiral transition metal catalysts (e.g., complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands), it is possible to hydrogenate prochiral alkenes to produce chiral alkanes. This would be applicable to a heneicosene derivative that is already substituted near the double bond.

Palladium-Catalyzed Asymmetric Reactions : Palladium catalysis is a versatile tool for asymmetric synthesis. For example, the oxidative desymmetrization of meso-compounds can produce chiral cycloalkenones, which serve as building blocks for more complex molecules. rsc.org Similar strategies involving palladium-catalyzed reactions on heneicosene derivatives could be envisioned to install chirality.

Copper-Catalyzed Asymmetric Additions : Copper(I) complexes with chiral ligands have been shown to catalyze the asymmetric addition of various nucleophiles to imines, affording chiral diamine derivatives with high diastereo- and enantioselectivity. nih.gov This highlights the potential of using catalyzed carbon-carbon or carbon-nitrogen bond-forming reactions to create chiral centers on a long alkyl chain derived from heneicosene.

Table 4: Potential Asymmetric Reactions for Chiral Heneicosene Derivatives

| Asymmetric Reaction | Catalyst/Ligand System | Resulting Chiral Derivative |

| Asymmetric Dihydroxylation | OsO₄, Chiral Quinine Ligand (e.g., (DHQ)₂PHAL) | Chiral 1,2-Heneicosanediol |

| Asymmetric Aminohydroxylation | OsO₄, Chiral Ligand, Nitrogen Source | Chiral 2-Amino-1-heneicosanol |

| Asymmetric Epoxidation | Chiral Mn(Salen) complex, Oxidant | Chiral 1,2-Epoxyheneicosane |

Chemical Reactivity and Transformation Mechanisms of 1 Heneicosene

Electrophilic Addition Reactions

Electrophilic addition reactions are hallmark transformations for alkenes like 1-heneicosene. In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. lumenlearning.comstudysmarter.co.uk The regioselectivity of these additions to the unsymmetrical this compound typically follows Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com

Hydrogenation: This process involves the addition of molecular hydrogen (H₂) across the double bond of this compound to yield the saturated alkane, heneicosane (B133394). libretexts.org The reaction is typically carried out in the presence of a metal catalyst, such as platinum, palladium, or nickel. libretexts.org The hydrogenation of this compound is a reduction reaction that transforms the unsaturated hydrocarbon into a saturated one. libretexts.org

Reaction Scheme: Hydrogenation of this compound

Halogenation: This reaction involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. brainly.com The reaction proceeds through a cyclic halonium ion intermediate, resulting in the formation of a vicinal dihalide. The addition of bromine can serve as a chemical test for unsaturation; the characteristic reddish-brown color of bromine disappears as it reacts with the alkene. libretexts.org

Reaction Scheme: Halogenation of this compound

| Reaction | Reagent(s) | Catalyst | Product |

| Hydrogenation | H₂ | Pt, Pd, or Ni | Heneicosane |

| Halogenation | Br₂ or Cl₂ | None | 1,2-Dihaloheneicosane |

Hydration: The addition of water to this compound, known as hydration, yields an alcohol. libretexts.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). savemyexams.com Following Markovnikov's rule, the hydrogen atom adds to the terminal carbon (C1), and the hydroxyl group (-OH) adds to the second carbon (C2), resulting in the formation of heneicosan-2-ol as the major product. libretexts.org

Reaction Scheme: Hydration of this compound

Hydrohalogenation: This reaction involves the addition of a hydrogen halide (e.g., HBr or HCl) to this compound. brainly.compressbooks.pub The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. pressbooks.publibretexts.org In accordance with Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2. The subsequent attack by the halide ion results in the formation of a 2-haloheneicosane. masterorganicchemistry.com

Reaction Scheme: Hydrohalogenation of this compound

| Reaction | Reagent(s) | Regioselectivity | Major Product |

| Hydration | H₂O, H⁺ catalyst | Markovnikov | Heneicosan-2-ol |

| Hydrohalogenation | HBr or HCl | Markovnikov | 2-Haloheneicosane |

Oxidation and Cleavage Reactions

The double bond of this compound is also susceptible to various oxidation reactions, which can lead to the formation of epoxides, diols, or complete cleavage of the carbon-carbon double bond to produce smaller carbonyl-containing molecules. libretexts.org

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (also known as an oxirane). lumenlearning.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. transformationtutoring.com This transformation of this compound results in the formation of 1,2-epoxyheneicosane. Epoxides are valuable synthetic intermediates that can undergo ring-opening reactions with various nucleophiles. lumenlearning.comlibretexts.org

Reaction Scheme: Epoxidation of this compound

| Reagent | Product | Key Feature |

| m-CPBA | 1,2-Epoxyheneicosane | Formation of a three-membered ether ring |

Dihydroxylation: This reaction converts this compound into a diol (a compound with two hydroxyl groups) by adding a hydroxyl group to each carbon of the double bond. Syn-dihydroxylation, which adds both hydroxyl groups to the same side of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄). This process yields heneicosane-1,2-diol.

Reaction Scheme: Dihydroxylation of this compound

N-methylmorpholine N-oxide (NMO) is used as a co-oxidant to regenerate the OsO₄ catalyst.

Oxidative Cleavage: Under more forceful conditions, such as with hot, concentrated potassium permanganate (KMnO₄), the double bond of this compound can be completely cleaved. libretexts.org The terminal CH₂ group is oxidized to carbon dioxide, while the C2 carbon is oxidized to a carboxylic acid, resulting in the formation of nonadecanoic acid.

Reaction Scheme: Oxidative Cleavage of this compound ``` C₁₉H₃₉-CH=CH₂ + KMnO₄ (hot, conc.) --> C₁₉H₃₉-COOH + CO₂ (this compound) (Nonadecanoic acid)

Polymerization and Oligomerization Behavior of this compound

This compound (C₂₁H₄₂), as a long-chain alpha-olefin, can undergo polymerization and oligomerization to form a variety of macromolecular structures. These processes are fundamental to producing materials with specific physical and chemical properties, leveraging the reactivity of its terminal double bond. ontosight.ai The behavior of this compound in these reactions is highly dependent on the reaction mechanism and the catalytic system employed.

Mechanisms of this compound Polymerization

The polymerization of this compound can proceed through several mechanisms, primarily dictated by the initiator or catalyst used.

Free-Radical Polymerization : In processes such as pyrolysis, the decomposition of organic matter can generate free radicals that initiate the polymerization of alkenes. kirj.ee While more common for shorter-chain olefins, a free-radical mechanism can lead to the formation of various products from this compound, including alkanes, alkenes, and dienes. osti.gov This mechanism typically involves initiation, propagation, and termination steps, often resulting in polymers with a broad molecular weight distribution and branched structures.

Catalytic Polymerization : The most controlled polymerization of alpha-olefins like this compound is achieved through catalysis. The primary mechanisms are:

Ziegler-Natta Catalysis : Heterogeneous Ziegler-Natta catalysts, typically based on titanium compounds supported on magnesium chloride and activated by aluminum alkyls, are industrial mainstays for polyolefin production. unito.it The mechanism involves the coordination of the olefin's double bond to the transition metal center, followed by insertion into the metal-alkyl bond. This process allows for high control over the polymer's stereochemistry (tacticity). For this compound, this would lead to highly linear and potentially stereoregular polymers.

Metallocene Catalysis : Homogeneous or supported metallocene catalysts, which are organometallic compounds with a transition metal (like titanium or zirconium) sandwiched between cyclopentadienyl-type ligands, offer even greater control over polymer architecture. scispace.comgoogle.com These single-site catalysts allow for precise tailoring of the polymer's molecular weight, molecular weight distribution, and comonomer incorporation. The mechanism is similar to Ziegler-Natta catalysis, involving coordination and insertion steps. google.com

The initiation, propagation, and termination steps in the catalytic polymerization of propylene (B89431) by iron catalysts have been studied, providing a model for the behavior of other alpha-olefins. google.com

Copolymerization with Diverse Monomers

This compound can be used as a comonomer in copolymerization reactions to modify the properties of base polymers like polyethylene (B3416737). mdpi.com Introducing a long-chain branch, such as the C19 side chain from this compound, into a polymer backbone can significantly alter its physical properties. For instance, it can decrease crystallinity and density while improving flexibility and impact strength.

The ability to copolymerize depends on the reactivity ratios of the monomers involved, which quantify the preference of a growing polymer chain to add a monomer of its own kind versus the other comonomer. stanford.edu In catalytic systems, macromonomers with reactive double bonds can be incorporated into growing polymer chains in a manner similar to how common comonomers like 1-hexene (B165129) or 1-octene (B94956) are incorporated. google.commdpi.com The extent of incorporation is influenced by the relative concentrations of the monomers and the choice of catalyst. google.com

Below is a table summarizing potential copolymerizations involving an alpha-olefin like this compound with other monomers.

| Monomer 1 | Monomer 2 (Comonomer) | Potential Catalyst System | Resulting Copolymer Properties |

| Ethylene (B1197577) | This compound | Metallocene, Ziegler-Natta | Reduced density, lower crystallinity, increased flexibility, improved impact resistance. mdpi.com |

| Propylene | This compound | Ziegler-Natta | Modified polypropylene (B1209903) with enhanced elastomeric properties. |

| Vinyl Esters | This compound | Radical Initiators | Copolymers with modified hydrophobicity and surface properties. google.com |

| Norbornene | Ethylene (with this compound as a termonomer) | Group 4 Metal Complexes | Cyclic Olefin Copolymers (COC) with high transparency, thermal resistance, and chemical resistance. mdpi.com |

Influence of Catalysts on Polymerization Kinetics and Selectivity

The choice of catalyst is paramount as it governs the kinetics (rate of reaction) and selectivity (type of product) of this compound polymerization. unina.it

Selectivity: Catalysts exert profound control over the selectivity of the polymerization process.

Regioselectivity : This refers to the orientation of the monomer insertion. For this compound, catalysts typically ensure a 1,2-insertion, leading to a linear polymer chain with C19 side chains.

Stereoselectivity : This is the control over the spatial arrangement of these side chains along the polymer backbone (tacticity). Fifth-generation Ziegler-Natta catalysts, which use specific internal electron donors like 1,3-diethers, can be tuned to produce highly isotactic or syndiotactic polymers by influencing the stereospecificity of the active sites. unito.it

Molecular Weight Selectivity : Metallocene catalysts, in particular, can produce polymers with a very narrow molecular weight distribution because of their single-site nature. scispace.com In contrast, traditional Ziegler-Natta catalysts often yield polymers with a broader distribution.

The table below illustrates the influence of different catalyst types on olefin polymerization.

| Catalyst Type | Key Characteristics | Influence on Kinetics | Influence on Selectivity |

| Ziegler-Natta | Heterogeneous, multi-site catalyst (e.g., TiCl₄/MgCl₂). unito.it | High activity, but kinetics can be complex due to multiple site types and particle fragmentation. mdpi.com | Good control over stereoselectivity (isotactic polymers), but produces a broad molecular weight distribution. unito.it |

| Metallocene | Homogeneous or supported single-site catalyst (e.g., Cp₂ZrCl₂). scispace.com | Kinetics are more predictable; activity can be very high. scispace.com | Excellent control over molecular weight distribution (narrow), comonomer incorporation, and stereoselectivity. unina.it |

| Iron-Based | Late transition metal catalysts. | Activity can be tuned by ligand structure. | Can produce a range of products from oligomers to high molecular weight polymers. google.com |

Catalytic Conversion and Functionalization of this compound

Beyond polymerization, the terminal double bond of this compound is a reactive handle for a wide range of catalytic conversions and functionalization reactions, enabling its transformation into valuable specialty chemicals.

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are advantageous for industrial processes due to their ease of separation and recyclability. taylorfrancis.com For this compound, these catalysts can be employed for several key transformations.

Hydrogenation : The double bond can be saturated to produce n-heneicosane. This is often achieved using catalysts like palladium, platinum, or nickel supported on carbon, alumina (B75360), or silica. Single-atom catalysts are being designed for highly selective hydrogenation reactions. anr.fr

Isomerization : The terminal double bond can be migrated to internal positions, forming various isomers of heneicosene (e.g., 2-heneicosene, 9-heneicosene). googleapis.com Zeolites and other acidic solid materials are effective catalysts for this transformation.

Oxidation : The double bond can be targeted for oxidation to form epoxides, diols, or other oxygenated compounds. Heterogeneous iron-based catalysts have shown versatility in a range of organic transformations, including oxidation reactions. mdpi.com

Amination : Single-atom catalysts (SACs) have been developed for reductive amination, a process that could potentially be applied to long-chain olefins to produce amines. nih.gov

The table below summarizes some selective transformations using heterogeneous catalysts.

| Transformation | Catalyst Type | Support Material | Product(s) |

| Hydrogenation | Palladium, Platinum | Activated Carbon, Alumina | n-Heneicosane |

| Isomerization | Zeolites (e.g., ZSM-5) | - | Internal Heneicosene Isomers |

| Oxidation | Iron Oxide (FeO(OH)) | Hydrotalcite | Epoxides, Diols |

| C-C Coupling | Iron-based Catalysts | Carbon, Metal Oxides | Dimerized or functionalized hydrocarbons mdpi.com |

Homogeneous Catalysis for Precision Functionalization

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity at the molecular level because the active sites are well-defined and highly accessible. uio.noresearchgate.net This makes them ideal for the precision functionalization of this compound.

Hydroformylation : This is a key industrial reaction that adds a hydrogen atom and a formyl group (-CHO) across the double bond, producing aldehydes. Rhodium and cobalt-based homogeneous catalysts are typically used. For this compound, this would yield 2-methyldocosanal and, to a lesser extent, heneicosanal. These aldehydes are precursors to alcohols, carboxylic acids, and amines.

Hydrosilylation : A silicon-hydride is added across the double bond, catalyzed by platinum complexes (e.g., Karstedt's catalyst), to form organosilicon compounds. These products have applications in surfactants and surface modifiers.

Asymmetric Catalysis : Chiral homogeneous catalysts can be used to introduce stereocenters with high enantioselectivity. For example, asymmetric epoxidation or dihydroxylation of the double bond in this compound would yield chiral epoxides or diols, which are valuable building blocks in the synthesis of complex organic molecules. Chiral organic Brønsted acids have been developed for asymmetric counteranion-directed catalysis (ACDC). mpg.dempg.de

C-H Activation/Functionalization : Advanced organometallic catalysts, including gold(III) complexes, can activate C-H bonds, although functionalizing the double bond is typically more facile. uio.no Such methods allow for the introduction of new functional groups with high precision.

These precision methods are crucial for converting a simple hydrocarbon like this compound into high-value, functionalized molecules for pharmaceuticals, agrochemicals, and materials science.

Mechanistic Insights into Catalytic Reactions Involving this compound

The reactivity of the terminal double bond in this compound makes it a substrate for a variety of catalytic transformations. Understanding the mechanisms of these reactions is crucial for controlling product selectivity and optimizing reaction conditions. These reactions are predominantly facilitated by transition metal catalysts, which provide alternative, lower-energy pathways for chemical conversions. The primary catalytic reactions involving this compound include hydrogenation, oxidation, metathesis, and polymerization, each proceeding through distinct mechanistic steps.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond to form the saturated alkane, heneicosane. This reaction is typically exothermic and requires a catalyst to proceed at a reasonable rate. libretexts.org The most common catalysts are heterogeneous, involving solid metals like platinum, palladium, or nickel. wikipedia.org

The generally accepted mechanism for this heterogeneous catalysis is the Horiuti-Polanyi mechanism, which can be described in the following steps: wikipedia.org

Adsorption of Reactants: Both hydrogen gas and this compound are adsorbed onto the surface of the metal catalyst. ucalgary.ca

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface. wikipedia.org

Alkene Coordination: The π-bond of the this compound molecule interacts with the metal surface, weakening the carbon-carbon double bond. libretexts.org

Stepwise Hydrogen Addition: A hydrogen atom migrates from the catalyst surface to one of the carbon atoms of the former double bond. This forms a half-hydrogenated intermediate that remains attached to the catalyst. wikipedia.org

Final Hydrogen Addition and Desorption: A second hydrogen atom adds to the other carbon atom, forming the saturated product, heneicosane. The resulting alkane has a weaker affinity for the catalyst surface and is subsequently desorbed, freeing the active site for another catalytic cycle. wikipedia.org

This mechanism explains the common observation of syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond, as both reactants are bound to the same catalyst surface. libretexts.orgucalgary.ca

| Catalyst System | Proposed Mechanism | Key Intermediates | Primary Product |

| Heterogeneous (e.g., Pt, Pd, Ni) | Horiuti-Polanyi Mechanism | Adsorbed H atoms, Metal-alkene π-complex, Half-hydrogenated alkyl intermediate | Heneicosane |

| Homogeneous (e.g., Wilkinson's Catalyst) | Olefin-first or Hydrogen-first cycle | Dihydride complex, Alkene-metal complex | Heneicosane |

This table illustrates the common mechanisms and intermediates in the catalytic hydrogenation of this compound.

Catalytic Oxidation

The oxidation of this compound can lead to various products, including epoxides, diols, or cleavage products like aldehydes and carboxylic acids, depending on the catalyst and oxidant used. A common system for the oxidative cleavage of long-chain α-olefins involves hydrogen peroxide (H₂O₂) with a metal catalyst, such as tungsten. mdpi.com

The mechanism for tungsten-catalyzed oxidation generally proceeds through several stages: mdpi.com

Catalyst Activation: The tungsten catalyst reacts with H₂O₂ to form a peroxotungstate species, which is the active oxidant.

Epoxidation: The active oxidant transfers an oxygen atom to the double bond of this compound, forming 1,2-epoxyheneicosane.

Epoxide Hydrolysis: The epoxide ring is opened through hydrolysis (addition of water) to yield heneicosane-1,2-diol.

Oxidative Cleavage: The diol is further oxidized by the catalyst, leading to the cleavage of the carbon-carbon bond and the formation of aldehydes (e.g., eicosanal). The aldehyde may then be subsequently oxidized to the corresponding carboxylic acid (eicosanoic acid). mdpi.com

| Catalyst/Oxidant System | Proposed Mechanistic Pathway | Key Intermediates | Major Products |

| H₂O₂ / Tungsten Catalyst | Epoxidation → Hydrolysis → Oxidative Cleavage | Peroxotungstate, 1,2-Epoxyheneicosane, Heneicosane-1,2-diol | Eicosanoic acid, Eicosanal |

| Biocatalysts (e.g., P450) | Oxygen rebound mechanism | High-valent iron-oxo species, Arene oxide-like intermediate | Hydroxylated derivatives |

This table summarizes the mechanistic pathways for the catalytic oxidation of this compound.

Olefin Metathesis

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. wikipedia.org For a terminal olefin like this compound, self-metathesis can occur. The widely accepted mechanism for this transformation is the Chauvin mechanism, which involves a metal-alkylidene (metal-carbene) complex and a metallacyclobutane intermediate. wikipedia.org

The key steps are:

Formation of Metallacyclobutane: The [2+2] cycloaddition of the this compound double bond with a transition metal alkylidene catalyst (e.g., Grubbs' or Schrock's catalyst) forms a four-membered metallacyclobutane ring. wikipedia.org

Cycloreversion (Productive): The metallacyclobutane intermediate can cleave in a different manner to release a new, shorter-chain olefin and form a new metal alkylidene.

Catalyst Regeneration: The newly formed metal alkylidene reacts with another molecule of this compound, continuing the catalytic cycle and leading to a statistical distribution of products.

In the self-metathesis of this compound (C₂₁H₄₂), the reaction would produce ethylene gas and 20-nonatriacontene (C₃₈H₇₆).

| Catalyst Type | Proposed Mechanism | Key Intermediate | Products of Self-Metathesis |

| Grubbs' Catalyst (Ru-based) | Chauvin Mechanism | Ruthenacyclobutane | Ethylene, 20-Nonatriacontene |

| Schrock's Catalyst (Mo- or W-based) | Chauvin Mechanism | Molybda- or Tungstacyclobutane | Ethylene, 20-Nonatriacontene |

This table outlines the mechanism and products for the self-metathesis of this compound.

Catalytic Polymerization

This compound can undergo polymerization using various catalysts, particularly late-transition-metal complexes like those based on palladium or nickel. rsc.org These catalysts can exhibit a unique "chain-walking" capability, which influences the final polymer structure. rsc.org

The mechanism of coordination polymerization involves:

Initiation: The monomer, this compound, coordinates to the active metal center of the catalyst.

Insertion: The coordinated olefin inserts into the metal-alkyl bond of the growing polymer chain. The regioselectivity of this insertion (1,2-insertion vs. 2,1-insertion) is a critical factor. rsc.org

Chain Walking (Isomerization): Following insertion, the catalyst can move along the polymer chain via a series of β-hydride elimination and re-insertion steps. This "chain-walking" process can isomerize the attachment point of the polymer chain to the metal center, leading to the formation of branches. rsc.org

Chain Transfer/Termination: The growing polymer chain is detached from the catalyst through processes like β-hydride elimination (forming a vinylidene-terminated polymer) or reaction with a chain transfer agent, regenerating the active catalyst.

Advanced Analytical Methodologies for 1 Heneicosene Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 1-heneicosene from complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) with Advanced Detection

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.

The selection of an appropriate capillary column is the most critical step in developing a robust GC method, as it governs the separation's selectivity. sigmaaldrich.comsigmaaldrich.com For long-chain alkenes such as this compound, the choice of stationary phase is paramount. restek.com Non-polar columns are often the first choice for analyzing non-polar compounds like alkanes and alkenes, as they separate analytes primarily based on their boiling points. sigmaaldrich.com

The optimization of separation involves considering four key factors: stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.comtrajanscimed.com Narrow-bore columns (e.g., 0.10 or 0.18 mm I.D.) provide higher efficiency (more plates per meter), resulting in sharper peaks and better resolution, which is particularly useful for complex samples. sigmaaldrich.comsigmaaldrich.com Conversely, wider bore columns have a higher sample capacity. sigmaaldrich.com Film thickness also plays a crucial role; thicker films increase analyte retention and are suitable for highly volatile compounds. sigmaaldrich.comsigmaaldrich.com Longer columns offer greater resolving power but at the cost of longer analysis times. restek.com

For the analysis of long-chain alkenes, mid-polarity stationary phases, such as those containing trifluoropropylmethyl polysiloxane, have been shown to provide efficient separation of isomers. researchgate.net The table below outlines various capillary columns that have been utilized for the analysis of long-chain hydrocarbons, including this compound.

| Column Type | Stationary Phase | Application | Reference |

| Capillary | Mega 5MS | General analysis of this compound | nist.gov |

| Capillary | HP-5 | General analysis of this compound | nist.gov |

| Capillary | DB-5 | Analysis of polyethylene (B3416737) and polypropylene (B1209903) thermal cracking products | nist.gov |

| Capillary | Rtx-200 | High-resolution separation of long-chain alkenones and alkenoates | researchgate.net |

| Capillary | VF-200ms | Separation of long-chain alkenones and alkenoates | researchgate.net |

Temperature programming is a fundamental technique in GC that involves increasing the column temperature during the analysis. This allows for the elution of a wide range of compounds with varying boiling points in a reasonable timeframe. For the identification of compounds, the retention index (RI) system is widely used. chromatographyonline.com The van den Dool and Kratz retention index is calculated based on the retention times of the analyte and a series of n-alkanes analyzed under the same temperature-programmed conditions. chromatographyonline.com

The NIST Chemistry WebBook provides a compilation of retention indices for this compound on various non-polar columns using different temperature programs. nist.gov This data is invaluable for the tentative identification of this compound in experimental samples. A linear relationship between the carbon number of n-alkanes and their retention times is observed under linear temperature-programmed conditions, which forms the basis for RI calculations. chromatographyonline.com

The following table presents experimentally determined retention indices for this compound on different non-polar capillary columns with specific temperature programming profiles.

| Column Type | Active Phase | Retention Index (I) | Temperature Program | Reference |

| Capillary | Mega 5MS | 2087 | 60°C to 240°C at 3 K/min | nist.gov |

| Capillary | HP-5 | 2080 | 60°C to 280°C at 3 K/min | nist.gov |

| Capillary | DB-5 | 2098 | 30°C to 120°C at 5 K/min, then to 270°C at 10 K/min | nist.gov |

| Capillary | HP-5MS | 2090 | 60°C (8 min hold), then to 250°C at 2 K/min (15 min hold) | nist.gov |

| Capillary | Petrocol DH | 2092 | 40°C to 300°C at 1 K/min | nist.gov |

| Capillary | HP-5 | 2094 | 40°C to 300°C at 4 K/min (5 min hold) | nist.gov |

| Capillary | SE-54 | 2119 | 2 K/min | nist.gov |

| Capillary | HP-5MS | 2089.1 | 60°C (1 min hold) to 210°C at 5°C/min, then to 280°C at 10°C/min (15 min hold) | nist.gov |

Liquid Chromatography (LC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase and a solid stationary phase. ijsrtjournal.comksu.edu.sa It is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds. ksu.edu.sa While GC is the more common technique for hydrocarbon analysis, HPLC can be employed for the separation of complex mixtures containing long-chain alkenes, especially in the context of sample purification or when dealing with high molecular weight matrices. nih.gov

In the context of analyzing complex mixtures, reversed-phase HPLC is a powerful modality where a non-polar stationary phase (like C18) is used with a polar mobile phase. unizin.org For the analysis of hydrocarbons, a non-polar solvent like pentane (B18724) has been used for extraction prior to analysis. biorxiv.org The separation in HPLC is based on the differential partitioning of the sample components between the stationary and mobile phases. unizin.org

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of organic compounds. When coupled with a chromatographic separation technique, it provides a powerful platform for the analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

The coupling of gas chromatography with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov It combines the excellent separation capabilities of GC with the sensitive and specific detection provided by MS. GC-MS has been successfully applied to the identification and quantification of this compound in various samples, including petrochemical wastewater and plant extracts. researchgate.netgrafiati.com

In GC-MS analysis, after the components of a mixture are separated by the GC column, they enter the mass spectrometer where they are ionized. The most common ionization technique for this purpose is electron ionization (EI). The resulting molecular ions and fragment ions are then separated by a mass analyzer, and a mass spectrum is produced, which serves as a chemical fingerprint of the compound. jove.com

The fragmentation pattern of long-chain alkenes in EI-MS is characterized by cleavage at the allylic position, which is stabilized by resonance. jove.com For terminal alkenes, a characteristic fragment at a mass-to-charge ratio (m/z) of 41 is often observed. jove.com Another significant fragmentation pathway for alkenes containing a γ-hydrogen is the McLafferty rearrangement. jove.com The fragmentation of long-chain alkanes, which are structurally similar to alkenes, typically occurs at carbon-carbon bonds away from the end of the chain, leading to a series of peaks separated by 14 atomic mass units (corresponding to a CH₂ group). ntu.edu.sg The identification of this compound in a sample is typically confirmed by comparing its mass spectrum and retention time with that of a known standard or with library spectra, such as those found in the NIST database. oup.comnih.gov

The following table lists some of the compounds identified alongside this compound in various GC-MS studies, illustrating the complexity of the matrices in which this compound can be found.

| Co-identified Compound | Matrix | Reference |

| 9-Octadecen-1-ol, (Z)- | Petrochemical wastewater | researchgate.net |

| 2-Heptadecene | Petrochemical wastewater | researchgate.net |

| 1-Nonadecene | Petrochemical wastewater | researchgate.net |

| Pentacosane | Petrochemical wastewater | researchgate.net |

| Tetradecanoic acid, ethyl ester | Plant extract subfraction | grafiati.com |

| Precocene II | Plant extract subfraction | grafiati.com |

| Octadecanal | Plant extract subfraction | grafiati.com |

| Phytol | Plant essential oil | grafiati.com |

| Nonadecane | Plant leaf extract | ijpsr.com |

| Squalene | Plant leaf extract | ijpsr.com |

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that facilitates the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. ojp.govbruker.com This method is particularly advantageous for the analysis of long-chain hydrocarbons like this compound. The DART source utilizes a heated stream of metastable gas, typically helium or nitrogen, to desorb and ionize analytes from a surface. ojp.govresearchgate.net The process is a form of soft ionization, which results in minimal fragmentation and typically produces prominent protonated molecules [M+H]⁺. ojp.gov

This characteristic is highly beneficial for analyzing this compound, as the resulting mass spectrum is often simple to interpret, clearly indicating the molecular ion. DART-MS can detect long-chain alkenes directly from complex matrices, such as the cuticular surfaces of insects, or from bulk materials. researchgate.netnih.gov Its ability to provide real-time results makes it a powerful screening tool in various applications, from chemical synthesis monitoring to environmental analysis. ojp.govacs.org Studies have demonstrated that DART-MS is effective for the qualitative and quantitative analysis of lipids and other long-chain molecules, provided an appropriate internal standard is used. nih.gov The technique primarily probes the surface of a sample, with the analysis depth being influenced by parameters like the gas temperature. acs.orgrsc.org

Table 1: Key Features of DART-MS for this compound Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Ionization Method | Ambient, soft ionization using metastable gas (e.g., He, N₂). ojp.govresearchgate.net | Minimizes fragmentation, leading to a clear molecular ion peak for this compound (C₂₁H₄₂). |

| Sample Preparation | Minimal to none required. bruker.com | Allows for rapid, high-throughput screening directly from surfaces or bulk samples. |

| Speed | Analysis is completed in seconds. bruker.com | Ideal for quick identification and quality control applications. |

| Application | Surface analysis of solids and liquids in their native state. researchgate.netacs.org | Suitable for detecting this compound in complex biological or environmental samples. |

High-Resolution Mass Spectrometry for Isomer Differentiation

Isomers are compounds that share the same molecular formula and mass but have different atomic arrangements. nih.gov this compound (C₂₁H₄₂) has numerous structural isomers, including other positional isomers of the double bond (e.g., 2-heneicosene, 10-heneicosene) and various branched-chain alkenes. Distinguishing between these isomers is a significant analytical challenge.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of an ion. nih.govresearchgate.net For this compound, HRMS can verify its molecular formula, C₂₁H₄₂, with a high degree of confidence. However, since all isomers of heneicosene have the identical molecular mass, HRMS alone cannot differentiate them based on the precursor ion. nih.govnih.gov While tandem mass spectrometry (MS/MS) can sometimes provide unique fragment ions for different isomers, structural isomers often exhibit very similar fragmentation patterns, making distinction difficult. nih.gov

To overcome this limitation, HRMS is often coupled with separation techniques.

Gas Chromatography-HRMS (GC-HRMS): Combines the excellent separation capabilities of gas chromatography with the accurate mass detection of HRMS. researchgate.net Different isomers will likely have different retention times on the GC column, allowing for their separation prior to mass analysis.

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This emerging technique separates ions in the gas phase based on their size, shape, and charge. nih.govpolyu.edu.hk Isomers often have different three-dimensional shapes, resulting in different drift times through an ion mobility cell. This allows for their separation before they are analyzed by the mass spectrometer, enabling isomer-resolved analysis. polyu.edu.hk

Spectroscopic Characterization (General Focus on Utility)

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. numberanalytics.com For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information about the carbon skeleton and the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Chain and Double Bond Analysis

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by analyzing the magnetic properties of atomic nuclei. msu.eduoxinst.com Both ¹H and ¹³C NMR are used to characterize this compound.

In the ¹H NMR spectrum of this compound, the protons on and near the double bond (vinylic and allylic protons) give characteristic signals in distinct regions. The protons attached directly to the double bond carbons are deshielded and appear at lower field. msu.edulibretexts.org The long saturated alkyl chain produces a large, complex signal at a much higher field. openstax.org

In the ¹³C NMR spectrum, the carbons of the double bond (sp² hybridized) are significantly deshielded compared to the sp³ hybridized carbons of the alkyl chain, appearing at much lower field values (typically 100-150 ppm). msu.edulibretexts.org This provides a clear indication of the presence of a double bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Type | Predicted Chemical Shift (ppm) | Characteristic Features |

|---|---|---|---|

| -CH₃ | ¹H NMR | ~0.88 | Triplet, integrates to 3H. |

| -(CH₂)₁₇- | ¹H NMR | ~1.2-1.4 | Complex multiplet, integrates to 34H. |

| -CH₂-CH= (Allylic) | ¹H NMR | ~2.0-2.1 | Multiplet, integrates to 2H. openstax.org |

| =CH₂ (Vinylic) | ¹H NMR | ~4.9-5.0 | Two distinct multiplets (geminal protons are non-equivalent), integrates to 2H. libretexts.orgblogspot.com |

| -CH= (Vinylic) | ¹H NMR | ~5.7-5.9 | Multiplet, integrates to 1H. libretexts.org |

| -CH₃ | ¹³C NMR | ~14.1 | |

| -(CH₂)₁₈- | ¹³C NMR | ~22-34 | Multiple overlapping signals from the long alkyl chain. |

| =CH₂ | ¹³C NMR | ~114 | Signal for the terminal sp² carbon. libretexts.org |

| -CH= | ¹³C NMR | ~139 | Signal for the internal sp² carbon. libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. numberanalytics.comutdallas.edu For this compound, the key functional group is the terminal alkene (C=CH₂). The presence of this group gives rise to several characteristic absorption bands in the IR spectrum. oregonstate.edu

The long saturated alkyl chain also produces strong, characteristic signals. The IR spectrum provides a diagnostic fingerprint that can confirm the presence of the terminal double bond and the long hydrocarbon chain, which are the defining features of this compound. oregonstate.edulibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibration | Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³ C-H) | 2850-2960 | Strong |

| C-H Stretch | Alkene (=C-H) | 3070-3090 | Medium |

| C=C Stretch | Alkene (C=C) | ~1640 | Medium, sometimes weak libretexts.orglibretexts.org |

| C-H Bend | Alkyl (-CH₂-) | 1450-1470 | Medium |

| C-H Bend (Out-of-Plane) | Terminal Alkene (=CH₂) | 990 and 910 | Strong, two distinct bands characteristic of a monosubstituted alkene. wpmucdn.com |

Occurrence, Environmental Distribution, and Ecological Dynamics of 1 Heneicosene

Natural Occurrence and Biological Sources

1-Heneicosene, a long-chain alkene, is a naturally occurring compound found across various biological systems. Its presence is documented in the protective layers of plants, the chemical signals of insects, and as a product of geochemical processes.

This compound is a component of the epicuticular wax that coats the outer surface of many plants. ontosight.aiwikipedia.org This waxy layer serves as a crucial barrier, minimizing water loss and protecting the plant from environmental stressors like UV radiation. wikipedia.org The specific composition of these waxes, including the concentration of this compound, can vary significantly between plant species and even different parts of the same plant. frontiersin.org

For instance, studies have identified this compound in the essential oils of Conocarpus species. mdpi.com It has also been detected in the foliage of coriander (Coriandrum sativum L.), where it is recognized as a major constituent. researchgate.net The presence of this compound and other long-chain hydrocarbons in plant cuticles contributes to their hydrophobic properties. wikipedia.org

Table 1: Examples of this compound in Plant Sources

| Plant Species | Part of Plant | Reference |

|---|---|---|

| Conocarpus lancifolius | Essential Oil | mdpi.com |

| Conocarpus erectus | Essential Oil | mdpi.com |

| Coriandrum sativum L. (Coriander) | Foliage | researchgate.net |

This compound has been identified in the secretions of various insects, where it can play a role in chemical communication and defense. In the redbanded stink bug (Pitymys pinetorum), heneicosene was detected exclusively in adult males, suggesting a potential role as a sex pheromone. oup.com

The compound is also found in the abdominal gland secretions of certain ant species within the Ponerinae subfamily. researchgate.net Specifically, it has been measured in the Dufour's gland of some species, which is known to produce a wide variety of hydrocarbons. researchgate.net The presence and relative abundance of this compound and other hydrocarbons can be species-specific, contributing to the complex chemical signaling systems used by these social insects. researchgate.net

Furthermore, this compound has been found in bee pollen, which is a mixture of plant pollen and bee secretions. mdpi.com In a study of Crepis biennis bee pollen, heneicosane (B133394) (the saturated form of heneicosene) was a major component of the headspace volatile organic compounds. mdpi.com

Table 2: Detection of this compound in Animal Biological Samples

| Animal Species | Sample Type | Finding | Reference |

|---|---|---|---|

| Redbanded Stink Bug (Pitymys pinetorum) | Adult Males | Heneicosene detected | oup.com |

| Ponerine Ants | Abdominal Gland Secretions | Heneicosene present in some species | researchgate.net |

| Honey Bee (Apis mellifera) | Bee Pollen | Heneicosane detected | mdpi.com |

This compound is also found in geochemical contexts, particularly as a product of the thermal decomposition (pyrolysis) of kerogen, the organic matter in oil shale. kirj.ee When oil shale is heated, the complex kerogen breaks down into smaller molecules, including a variety of hydrocarbons. researchgate.netscispace.com

Studies on the pyrolysis of Göynük oil shale have identified this compound as one of the many aliphatic hydrocarbons produced. scispace.comresearchgate.net The yield and composition of these products, including this compound, can be influenced by the pyrolysis temperature and other conditions. researchgate.netua.es For example, research on Chinese Jimsar shale oil showed the presence of this compound in the pyrolysis products, with its relative percentage varying with the pyrolysis conditions. researchgate.net The identification of such long-chain alkenes provides insights into the original organic material that formed the kerogen. kirj.ee

Table 3: this compound in Geochemical Pyrolysis Products

| Source Material | Process | Finding | Reference |

|---|---|---|---|

| Göynük Oil Shale | Fast Pyrolysis | This compound identified in products | scispace.comresearchgate.net |

| Chinese Jimsar Oil Shale | Pyrolysis | This compound identified (0.27% of products) | researchgate.net |

| Type I Kerogen (Göynük) | Temperature-Programmed Pyrolysis | Formation of linear aliphatic hydrocarbons | kirj.ee |

Environmental Fate and Transport

The environmental behavior of this compound is governed by its chemical properties and susceptibility to degradation and transformation processes.

As a hydrocarbon, this compound can undergo degradation in the environment. In the context of waste treatment, pyrolysis of materials containing long-chain hydrocarbons like this compound is a form of thermal degradation. ua.es Studies on the pyrolysis of various wastes have shown that the yield of semivolatile compounds such as this compound tends to decrease with increasing temperature, indicating its breakdown into smaller molecules. ua.es

In soil and water, microbial degradation is a likely pathway. While specific studies on the microbial degradation of pure this compound are limited, research on the bioremediation of petroleum hydrocarbons suggests that microorganisms can break down long-chain alkanes and alkenes. researchgate.net The presence of a double bond in this compound makes it potentially more reactive than its saturated counterpart, heneicosane. ontosight.ai

Biotransformation of this compound can occur within organisms that are exposed to it. For example, in the context of soil remediation, the electro-Fenton process, a type of advanced oxidation process, has been shown to break down petroleum hydrocarbons into intermediates like this compound, which can then be further biodegraded by soil microorganisms. researchgate.net

In some cases, this compound itself is a biotransformation product. The biosynthesis of this compound in plants and insects involves the modification of very-long-chain fatty acids. frontiersin.orgnih.gov These pathways are complex and tightly regulated within the organism.

Identification as Non-Intentionally Added Substances (NIAS) in Food Contact Materials

Non-intentionally added substances (NIAS) are chemicals present in a food contact material (FCM) that have not been added for a technical reason during the production process. sci-hub.seencyclopedia.pub These can include impurities in raw materials, reaction intermediates, or products from degradation processes. encyclopedia.pubmasstwin.eu The identification of NIAS is a critical aspect of ensuring the safety of food packaging, as these compounds can migrate into food. encyclopedia.pub

An isomer of this compound, 10-heneicosene, has been identified as a NIAS in scientific studies of food contact materials. sci-hub.senih.gov Its presence is typically the result of the degradation of components within the plastic, such as the polymer itself or additives, which can break down when exposed to heat or irradiation during manufacturing. foodpackagingforum.orgresearchgate.netmdpi.com For instance, 10-heneicosene was reported as one of several cleavage products found after a polypropylene (B1209903) film was treated with electron beam irradiation, a process used for sterilization. foodpackagingforum.org

Migration Studies from Polymeric Films

Migration studies are performed to determine which substances can transfer from food packaging into the food itself. In a notable case, 10-heneicosene was identified as a migrating NIAS from a newly developed functionalized food contact material. nih.govresearchgate.net The material was a monolayer film composed of polylactic acid (PLA), polylimonene (PL), and zinc oxide nanoparticles (ZnO NPs). sci-hub.senih.gov The migration study, conducted according to European Union regulations, confirmed the transfer of 10-heneicosene from the film into food simulants, which are solvents that mimic the properties of different food types. sci-hub.senih.gov

The formation of 10-heneicosene has also been observed in studies on polypropylene films. foodpackagingforum.org After treatment with high-energy electrons, this compound was detected, indicating it was formed from the breakdown of additives within the polymer. foodpackagingforum.org Such newly formed substances are a concern because they can potentially migrate from the packaging into food during its shelf life. foodpackagingforum.org

Interactive Table: Migration Findings for Heneicosene Isomers

| Polymer Film | Identified Substance | Migration Context | Source |

| Polylactic acid (PLA) with Polylimonene (PL) and ZnO NPs | 10-Heneicosene | Identified as a migrating NIAS from a functionalized monolayer film into food simulants. | sci-hub.se, nih.gov, researchgate.net |

| Polypropylene (PP) | 10-Heneicosene | Identified as a degradation product from additives following electron beam irradiation, with potential to migrate. | foodpackagingforum.org |

Analytical Strategies for NIAS Profiling

The identification of unknown or unexpected compounds like this compound in food contact materials requires sophisticated analytical strategies. wur.nl The primary challenge lies in detecting and identifying substances that are not on a list of intentionally used ingredients. sci-hub.se

For volatile and semi-volatile NIAS such as heneicosene isomers, the most common and effective technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS). sci-hub.seunipr.it This method separates the individual volatile compounds from a complex mixture and then analyzes them to determine their chemical structure. unipr.it Identification is often achieved by comparing the resulting mass spectrum of a compound to extensive spectral libraries, such as the NIST Standard Reference Database. mdpi.comunipr.it

To enhance the certainty of identification, high-resolution mass spectrometry (HRMS) platforms, such as Gas Chromatography coupled to a Quadrupole Orbitrap Mass Spectrometer (GC-Q-Orbitrap-MS), are employed. sci-hub.senih.govresearchgate.net These advanced systems provide highly accurate mass measurements, which allow for the precise determination of a compound's elemental formula, greatly aiding in the structural characterization of unknown NIAS. sci-hub.se In the study that identified 10-heneicosene migrating from PLA-based films, a multi-analytical approach using both GC-MS and LC-MS (Liquid Chromatography-Mass Spectrometry) systems was utilized to screen for a wide range of potential NIAS. sci-hub.senih.gov

Interactive Table: Analytical Techniques for Heneicosene NIAS Detection

| Analytical Technique | Abbreviation | Purpose in NIAS Profiling |

| Gas Chromatography-Mass Spectrometry | GC-MS | Primary method for separating and identifying volatile and semi-volatile NIAS like heneicosene. unipr.it |

| Gas Chromatography-Quadrupole Orbitrap Mass Spectrometry | GC-Q-Orbitrap-MS | An HRMS technique providing high-accuracy mass data for confident structural identification. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Used alongside GC-MS to analyze non-volatile or thermally unstable NIAS, providing a comprehensive profile. sci-hub.se |

Biological and Ecological Significance of 1 Heneicosene and Its Derivatives Non Clinical

Role in Plant Physiology and Defense Mechanisms

Long-chain alkenes, including 1-heneicosene, are integral components of the epicuticular wax that forms a protective layer on the surfaces of terrestrial plants. nih.gov This waxy coating is a critical interface between the plant and its environment, serving multiple functions essential for survival.

The primary role of the cuticular wax is to act as a hydrophobic barrier, preventing non-stomatal water loss and thus protecting the plant against desiccation. mdpi.com This is particularly crucial for plants in arid environments. The wax layer also provides a shield against environmental stressors such as excessive solar UV radiation and pathogen attack. nih.gov

In terms of defense, the physical structure of the wax can present a formidable barrier to herbivorous insects, making the leaf surface difficult to penetrate or attach to. nih.gov Furthermore, the chemical composition of the wax, which includes very-long-chain fatty acids and their derivatives like alkenes, contributes to this defensive strategy. mdpi.com Research on poplar (Populus trichocarpa) has shown that the accumulation of alkenes in the leaf cuticular wax is a significant trait, and variations in alkene presence are associated with differences in tree growth and resistance to leaf spot disease. nih.gov In rice, very-long-chain alkanes, which are structurally similar to alkenes, are essential components of the pollen coat and play a crucial role in pollen adhesion and hydration, directly impacting male fertility. nih.gov This highlights the diverse and vital roles these long-chain hydrocarbons play in plant physiology and reproduction.

Function as Semiochemicals in Interspecies Communication

Semiochemicals are chemical substances that carry information between organisms, and long-chain hydrocarbons like this compound are key players in this chemical communication, particularly among insects. slu.se These compounds can act as pheromones, mediating interactions between individuals of the same species. wikipedia.org

While specific documentation for this compound is specialized, the function of closely related C21 hydrocarbons and other long-chain alkenes as pheromones is well-established, providing a strong basis for its role. A notable example is heneicosane (B133394) (the saturated C21 alkane), which has been identified as a royal-specific pheromone in the subterranean termite Reticulitermes flavipes. tamu.edu This compound is produced by neotenic reproductives (secondary kings and queens) and serves as a recognition signal for their royal status within the colony. tamu.eduwikipedia.org

More broadly, long-chain alkenes are common components of insect pheromone blends. A well-studied example is (Z)-9-tricosene (a C23 alkene), which is the primary sex pheromone produced by female houseflies (Musca domestica) to attract males for mating. wikipedia.orgresearchgate.net This compound, also known as muscalure, is so effective that it is widely synthesized and used in commercial fly traps. chemicalwarehouse.compherobase.com The prevalence of such molecules in insect communication strongly supports the role of heneicosene isomers and derivatives as pheromone components in various insect species.

Table 1: Examples of Long-Chain Hydrocarbons as Insect Pheromones

| Compound Name | Chemical Formula | Insect Species | Pheromone Type | Function |

| Heneicosane | C21H44 | Reticulitermes flavipes (Termite) | Royal Recognition Pheromone | Signals reproductive status, maintains social structure. tamu.eduwikipedia.org |

| (Z)-9-Tricosene | C23H46 | Musca domestica (Housefly) | Sex Pheromone | Attracts males for mating. wikipedia.orgpherobase.com |

| (Z)-7-Eicosen-11-one | C20H38O | Carposina niponensis (Peach Fruit Moth) | Sex Pheromone | Major component for attracting males. researchgate.net |

| (Z)-11-Eicosen-1-ol | C20H40O | Apis mellifera (Honey Bee) | Foraging Pheromone | Scent marking by foraging bees. wikipedia.org |

The function of heneicosene derivatives as pheromones has significant ecological consequences, influencing insect behavior, population dynamics, and community interactions.

Mating Success and Reproductive Isolation: Sex pheromones, such as the related (Z)-9-tricosene in houseflies, are critical for mate location and recognition. wikipedia.orgepa.gov The specificity of these chemical signals helps ensure that mating occurs between individuals of the same species, thus maintaining reproductive isolation. The disruption of these signals, for instance through the use of synthetic pheromones in traps, can lead to a significant reduction in mating success and is a cornerstone of many integrated pest management programs. chemicalwarehouse.comresearchgate.net

Social Structure and Colony Homeostasis: In social insects like termites, recognition pheromones such as heneicosane are fundamental to maintaining the colony's social hierarchy. tamu.edu By allowing workers to identify and tend to the reproductive castes, these chemical cues ensure the proper allocation of resources and labor, which is essential for the colony's survival and growth.

Predator-Prey Interactions: While pheromones are intended for intraspecific communication, they can be intercepted by predators and parasitoids, who use them as kairomones to locate their prey. researchgate.net For example, the scent of (Z)-11-eicosen-1-ol used by foraging honey bees also guides European bee wolves to their prey. wikipedia.org This creates an evolutionary pressure on the pheromone signal, balancing the need for effective communication with the risk of detection by natural enemies.

Aggregation and Resource Exploitation: Aggregation pheromones, which are attractive to both sexes, can lead to a localized increase in population density on a host plant or resource. mdpi.com This coordinated arrival can be crucial for overcoming host plant defenses and can lead to significant feeding damage and successful colonization.

Biosynthetic Pathways in Natural Systems

The production of this compound and related long-chain hydrocarbons in plants and insects is primarily achieved through modifications of the highly conserved fatty acid biosynthesis pathway.

The synthesis of very-long-chain alkenes begins with the production of C16 (palmitic) and C18 (stearic) fatty acids in the plastids. mdpi.com These initial fatty acids are then transported to the endoplasmic reticulum, where they undergo elongation. This process involves a multi-enzyme complex, with a key rate-limiting step catalyzed by β-ketoacyl-CoA synthases (KCS). nih.govmdpi.com The KCS enzymes facilitate the condensation of malonyl-CoA with an acyl-CoA primer, extending the carbon chain by two units in each cycle.

To produce an unsaturated hydrocarbon like this compound, a monounsaturated fatty acid (e.g., oleic acid, C18:1) serves as a precursor. This unsaturated precursor is elongated by specific KCS enzymes that can accommodate it as a substrate. nih.gov Once the desired chain length (e.g., C22) is reached, the very-long-chain fatty acid is converted into the final alkene product. This terminal step is generally understood to be a decarbonylation or decarboxylation reaction, where a carbon atom is removed from the carboxyl group. acs.orgnih.gov In plants, the CER1 and CER3 proteins are key components of the enzymatic machinery that catalyzes this conversion of very-long-chain fatty aldehydes to alkanes and, by extension, alkenes from their unsaturated counterparts. nih.govresearchgate.net In insects, a similar decarbonylation is carried out by cytochrome P450 enzymes of the CYP4G family. dtu.dk

The terpene (or terpenoid) biosynthesis pathway is another major route for producing a vast diversity of hydrocarbon-based secondary metabolites in plants. bioscientifica.com This pathway is fundamentally different from the fatty acid route. It begins with the assembly of five-carbon isoprene units (isopentenyl pyrophosphate and its isomer dimethylallyl pyrophosphate). bioscientifica.com These C5 building blocks are sequentially added together to form larger molecules like monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). researchgate.net